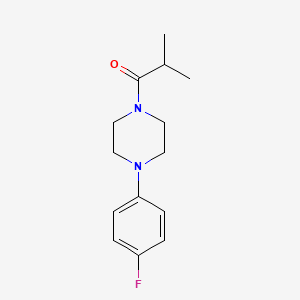
N-(2-methylphenyl)-1-azepanecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1-azepanecarbothioamide, also known as MAPT, is a chemical compound that belongs to the class of thioamides. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-1-azepanecarbothioamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. This receptor is known to interact with various proteins, including ion channels, enzymes, and transcription factors, and is involved in the regulation of various cellular processes. By modulating the activity of this receptor, N-(2-methylphenyl)-1-azepanecarbothioamide may be able to influence these processes and produce its physiological effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-azepanecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its potential therapeutic effects. N-(2-methylphenyl)-1-azepanecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-methylphenyl)-1-azepanecarbothioamide is its specificity for the sigma-1 receptor, which may make it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of N-(2-methylphenyl)-1-azepanecarbothioamide is its relatively low yield in the synthesis process, which may make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)-1-azepanecarbothioamide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of N-(2-methylphenyl)-1-azepanecarbothioamide in these conditions. Another area of interest is the role of sigma-1 receptors in various cellular processes, and how modulation of these receptors by compounds such as N-(2-methylphenyl)-1-azepanecarbothioamide may influence these processes. Additionally, the development of more efficient synthesis methods for N-(2-methylphenyl)-1-azepanecarbothioamide may facilitate its use in future research.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-1-azepanecarbothioamide is a multi-step process that involves the reaction of 2-methylbenzylamine with carbon disulfide to form 2-methylbenzyl dithiocarbamate. This intermediate is then reacted with 1-bromohexane to yield N-(2-methylphenyl)-1-azepanecarbothioamide. The overall yield of this process is approximately 50%.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1-azepanecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is known to play a role in various cellular processes, including cell survival, differentiation, and neurotransmitter release. N-(2-methylphenyl)-1-azepanecarbothioamide has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-methylphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-12-8-4-5-9-13(12)15-14(17)16-10-6-2-3-7-11-16/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDIFXTUOPNGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5837085.png)








![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)
![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5837164.png)
![5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)
